molecular formula C14H11NO5 B102147 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone CAS No. 15485-63-9

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Cat. No.: B102147
CAS No.: 15485-63-9
M. Wt: 273.24 g/mol
InChI Key: OGFAWKRXZLGJSK-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone is an organic compound that features both hydroxyl and nitro functional groups

Preparation Methods

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the desired product through the formation of a carbon-carbon bond between the two aromatic rings.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting oxidative stress and inflammation.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and developing redox-active probes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone involves its ability to participate in redox reactions. The hydroxyl groups can donate electrons, while the nitro group can accept electrons, making the compound a versatile redox mediator. This redox activity can influence various biological pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone can be compared with similar compounds such as:

    2,4-Dihydroxyacetophenone: Lacks the nitro group, making it less versatile in redox reactions.

    4-Nitrobenzaldehyde: Lacks the hydroxyl groups, limiting its ability to participate in redox reactions.

    1-(2,4-Dihydroxyphenyl)-2-(4-aminophenyl)ethanone: Similar structure but with an amino group instead of a nitro group, which alters its redox properties and reactivity.

The uniqueness of this compound lies in its combination of hydroxyl and nitro groups, providing a balance of electron-donating and electron-withdrawing properties.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFAWKRXZLGJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302557
Record name 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659027
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15485-63-9
Record name 15485-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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